Cas no 1804139-20-5 (1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-one)

1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-one
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- インチ: 1S/C10H9Br2IO/c1-6(14)10(12)9-7(5-11)3-2-4-8(9)13/h2-4,10H,5H2,1H3
- InChIKey: LFDBYLQBFSNPGF-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=CC(CBr)=C1C(C(C)=O)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 17.1
1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013025188-1g |
1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-one |
1804139-20-5 | 97% | 1g |
1,490.00 USD | 2021-06-24 | |
Alichem | A013025188-250mg |
1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-one |
1804139-20-5 | 97% | 250mg |
475.20 USD | 2021-06-24 | |
Alichem | A013025188-500mg |
1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-one |
1804139-20-5 | 97% | 500mg |
863.90 USD | 2021-06-24 |
1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-one 関連文献
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-oneに関する追加情報
1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-one (CAS No. 1804139-20-5): An Overview of a Versatile Compound in Medicinal Chemistry
1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-one (CAS No. 1804139-20-5) is a multifaceted compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential applications. This compound, characterized by its bromine, iodine, and bromomethyl functionalities, offers a rich platform for the development of novel pharmaceuticals and chemical probes. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with 1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-one.
Chemical Structure and Properties
1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-one is a halogenated ketone with a molecular formula of C13H9Br2I O. The presence of multiple halogen atoms (bromine and iodine) imparts unique reactivity and stability to the molecule. The bromomethyl group adds an additional layer of complexity, making it a valuable intermediate in organic synthesis. The compound's molecular weight is 477.98 g/mol, and it exhibits a melting point of approximately 85°C. These properties make it suitable for various chemical transformations and biological studies.
Synthesis Methods
The synthesis of 1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-one can be achieved through several routes, each offering distinct advantages depending on the desired application. One common method involves the reaction of 2-bromomethyl-6-iodobenzaldehyde with bromoacetone in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic addition followed by an elimination step to form the desired ketone product. Another approach involves the use of transition metal-catalyzed cross-coupling reactions, which can provide higher yields and better functional group tolerance.
Biological Activities
1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-one has been investigated for its potential biological activities, particularly in the context of anticancer and antimicrobial applications. Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells. The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
In addition to its anticancer properties, 1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-one has demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. These findings suggest that the compound could be further developed as a novel antimicrobial agent or as a lead compound for drug discovery.
Recent Research Advancements
The interest in 1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-one has grown significantly over the past few years, driven by its potential applications in medicinal chemistry and drug discovery. A notable study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for the development of selective inhibitors of protein kinases involved in cancer progression. The researchers synthesized a series of derivatives by modifying the halogen substituents and evaluated their inhibitory activities against key kinases such as AKT and ERK. Several derivatives showed promising selectivity and potency, highlighting the versatility of this scaffold in drug design.
Another recent study focused on the use of 1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-one as a chemical probe to investigate protein-protein interactions in cellular signaling pathways. The compound was labeled with fluorescent tags to enable real-time monitoring of its binding interactions with target proteins using techniques such as fluorescence resonance energy transfer (FRET). This approach provided valuable insights into the dynamic nature of protein complexes and their roles in cellular processes.
Conclusion
In conclusion, 1-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-2-one (CAS No. 1804139-20-5) is a versatile compound with significant potential in medicinal chemistry and drug discovery. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing novel therapeutic agents.
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